Xevinapant is a first-in-class antagonist of inhibitor of apoptosis proteins (IAPs) []. It is a potent, orally-available, monovalent SMAC mimetic that targets multiple IAP members []. Xevinapant enhances cancer cell sensitivity to both chemotherapy and radiotherapy, making it a promising candidate for cancer treatment []. It induces apoptosis, necroptosis, and inhibits pro-survival signaling by inhibiting cIAP1/2 and XIAP [].
Xevinapant functions as a SMAC mimetic, mimicking the activity of the second mitochondria-derived activator of caspase (SMAC) protein. SMAC promotes apoptosis by binding to IAPs and preventing them from inhibiting caspases, proteins responsible for executing the apoptotic program. Xevinapant, by mimicking SMAC, binds to and inhibits cIAP1/2 and XIAP, thereby promoting apoptosis [, ]. This mechanism also enhances the sensitivity of cancer cells to chemotherapy and radiotherapy [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: